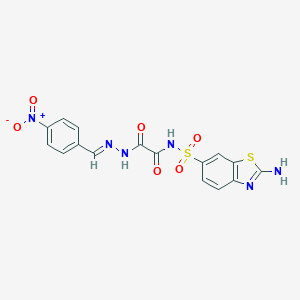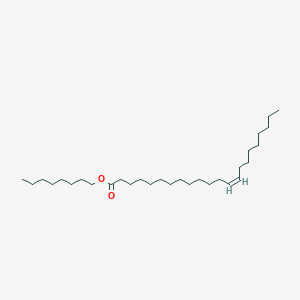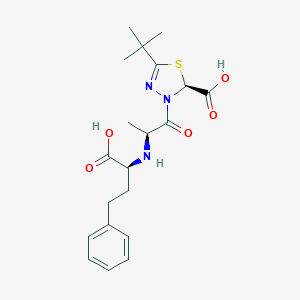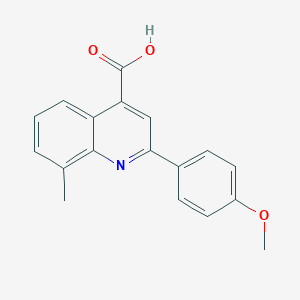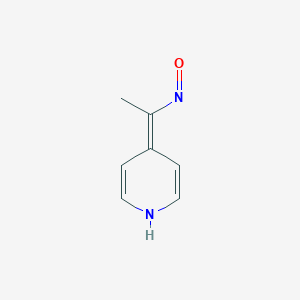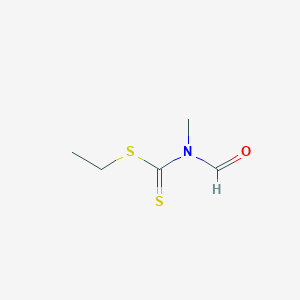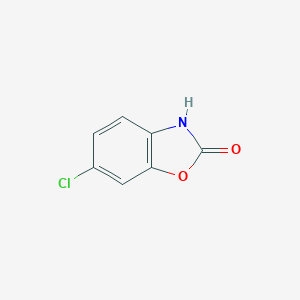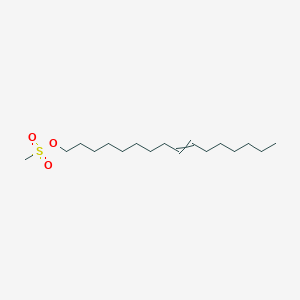![molecular formula C16H19Br2N4NaO4S B025077 [4-[(3,5-Dibromopyridin-2-yl)diazenyl]-2-propylphenyl]-ethylsulfamic acid CAS No. 100743-65-5](/img/structure/B25077.png)
[4-[(3,5-Dibromopyridin-2-yl)diazenyl]-2-propylphenyl]-ethylsulfamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest falls within a class of chemicals characterized by complex molecular structures and potentially significant reactivity due to its constituent functional groups. These compounds are often studied in the context of their synthesis, molecular structure, reactivity, and various physical and chemical properties.
Synthesis Analysis
The synthesis of similar complex molecules often involves regiospecific reactions and requires verification of the product's structure through techniques such as single-crystal X-ray analysis (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
Determining the molecular structure of such compounds typically involves advanced analytical techniques. Single-crystal X-ray diffraction is a common method used for unambiguous structure determination. The structure often features extensive use of hydrogen bonding and interactions like Br...Br interactions, as seen in similar compounds (Kumarasinghe, Hruby, & Nichol, 2009).
Scientific Research Applications
Applications in Dye Synthesis and Analytical Studies
The compound [4-[(3,5-Dibromopyridin-2-yl)diazenyl]-2-propylphenyl]-ethylsulfamic acid shares structural similarities with azo and diazo dyes, which are extensively utilized in dye synthesis. The azo dye derivative amino {4-hydroxy-3-[(E)-{4-[(5-methylisoxazol-3-yl) sulfamoyl] phenyl} diazenyl] phenyl} acetic acid and its analogs demonstrate significant solubility in organic solvents. Their pH-dependent absorption properties and ionization constants (pKa and pKp) suggest intricate interactions with their environment, potentially influencing dye behavior in various applications. Notably, these dyes are characterized as harmless, nontoxic, and non-hemolytic, underlining their safety for use in a range of applications (Mutar & Ali, 2021).
Microbial Biocatalysis in Drug Metabolism
In drug metabolism studies, microbial-based biocatalytic systems like Actinoplanes missouriensis are employed to produce mammalian metabolites of complex molecules. This method supports unambiguous structure characterization of metabolites, particularly their stereochemistry, through techniques like nuclear magnetic resonance spectroscopy. Such studies are crucial in drug development, offering insights into a compound's metabolic pathways and facilitating the monitoring and quantification of drug metabolites during clinical investigations (Zmijewski et al., 2006).
Biological Evaluation of Sulfamethoxazole Derivatives
A series of 4-[4-(substitutedaryl/heteroaryldiazenyl]-N-(5-methylisoxazol-3-yl)benzene sulphonamide derivatives were designed, synthesized, and subjected to various biological assays. Their potent analgesic, antioxidant, and antimicrobial activities underline the potential medical applications of such compounds. Molecular docking experiments further reveal their affinity for target enzymes, suggesting their utility in therapeutic settings (Sahoo et al., 2020).
Antimicrobial Evaluation of Synthesized Antipyrin Analogues
Antipyrinyl derived molecules have been synthesized and demonstrated significant antimicrobial activity against a range of microbial strains. These findings indicate the potential of such molecules in developing new classes of antimicrobial agents and their relevance in drug discovery and medicinal research (Sahoo & Paidesetty, 2017).
Mechanism of Action
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for '[4-[(3,5-Dibromopyridin-2-yl)diazenyl]-2-propylphenyl]-ethylsulfamic acid' involves the reaction of 3,5-dibromopyridine-2-amine with 4-[(2-bromoethyl)phenyl]diazenylbenzoic acid in the presence of a coupling agent. The resulting intermediate is then reacted with ethylsulfamic acid to yield the final product.", "Starting Materials": [ "3,5-dibromopyridine-2-amine", "4-[(2-bromoethyl)phenyl]diazenylbenzoic acid", "coupling agent", "ethylsulfamic acid" ], "Reaction": [ "Step 1: 3,5-dibromopyridine-2-amine is reacted with 4-[(2-bromoethyl)phenyl]diazenylbenzoic acid in the presence of a coupling agent to yield an intermediate product.", "Step 2: The intermediate product from step 1 is then reacted with ethylsulfamic acid to yield the final product, '[4-[(3,5-Dibromopyridin-2-yl)diazenyl]-2-propylphenyl]-ethylsulfamic acid'." ] } | |
CAS RN |
100743-65-5 |
Product Name |
[4-[(3,5-Dibromopyridin-2-yl)diazenyl]-2-propylphenyl]-ethylsulfamic acid |
Molecular Formula |
C16H19Br2N4NaO4S |
Molecular Weight |
506.2 g/mol |
IUPAC Name |
[4-[(3,5-dibromopyridin-2-yl)diazenyl]-2-propylphenyl]-ethylsulfamic acid |
InChI |
InChI=1S/C16H18Br2N4O3S/c1-3-5-11-8-13(6-7-15(11)22(4-2)26(23,24)25)20-21-16-14(18)9-12(17)10-19-16/h6-10H,3-5H2,1-2H3,(H,23,24,25) |
InChI Key |
SIYIADYEIGPKIP-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=CC(=C1)N=NC2=C(C=C(C=N2)Br)Br)N(CC)S(=O)(=O)O |
Canonical SMILES |
CCCC1=C(C=CC(=C1)N=NC2=C(C=C(C=N2)Br)Br)N(CC)S(=O)(=O)O |
synonyms |
4-(3,5-dibromo-2-pyridylazo)-N-ethyl-N-sulfopropylaniline DiBr-PAESA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



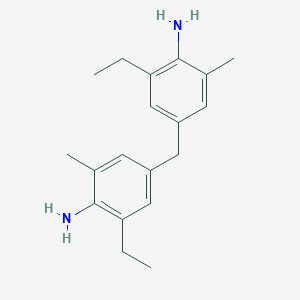

![13,17,20-Trimethyl-6-oxa-4,11-diaza-17-azoniapentacyclo[10.8.0.02,10.03,7.014,19]icosa-1(12),2(10),3(7),4,8,13,15,17,19-nonaene](/img/structure/B25002.png)
